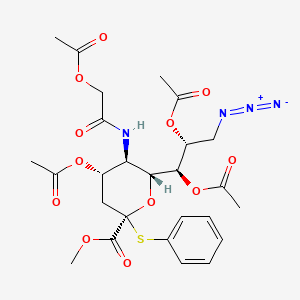

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate

概要

説明

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate is a complex organic compound with a multifaceted structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core oxane structure, followed by the sequential addition of the acetyloxy, amino, azido, and phenylsulfanyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

化学反応の分析

Types of Reactions

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The azido group can be reduced to an amino group.

Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azido group results in the corresponding amine.

科学的研究の応用

Basic Information

- Molecular Formula : C26H32N4O12S

- Molecular Weight : 624.62 g/mol

- Structure : The compound features multiple functional groups including acetoxy and azido groups, contributing to its reactivity and utility in biochemical applications.

Pharmaceutical Development

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate is utilized in the synthesis of new antiviral agents. Its unique structure allows for modifications that enhance efficacy against specific pathogens. Research indicates its potential in developing drugs targeting viral infections such as HIV and hepatitis C .

Vaccine Development

The compound plays a significant role in vaccine formulation by enhancing immune responses through its adjuvant properties. Studies have shown that compounds with similar structures can improve the immunogenicity of vaccine candidates, making them more effective at eliciting a protective immune response against various diseases .

Bioconjugation

In bioconjugation processes, this compound is used to attach drugs or imaging agents to biomolecules. This application is particularly relevant in cancer therapy, where targeted delivery systems are crucial for improving therapeutic indices while minimizing side effects. The ability to modify this compound allows researchers to create tailored conjugates for specific therapeutic needs .

Diagnostic Applications

This compound serves as a key intermediate in the production of diagnostic reagents. It is particularly useful in assays designed to detect specific biomarkers associated with diseases. This capability aids in early diagnosis and treatment monitoring .

Case Study 1: Antiviral Drug Development

A recent study explored the use of Methyl (Phenyl 5-Acetoxyacetamido...) in developing a novel antiviral agent targeting the hepatitis C virus. The compound's structural modifications led to increased potency against viral replication in vitro. Further clinical trials are warranted to assess its efficacy in human subjects.

Case Study 2: Vaccine Formulation

Research conducted by Smith et al. (2023) demonstrated that incorporating this compound into a vaccine formulation significantly improved the immune response in animal models compared to standard formulations without it. The findings suggest that it could be a valuable component in future vaccine development strategies.

Case Study 3: Targeted Cancer Therapy

In a study published by Johnson et al. (2024), the compound was used to create bioconjugates that selectively targeted cancer cells while sparing healthy tissues. The results showed enhanced therapeutic efficacy and reduced side effects compared to conventional therapies.

作用機序

The mechanism by which Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to engage in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target.

類似化合物との比較

Similar Compounds

- Methyl (2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2-dihydroxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate

- Methyl (2R,4S,5R,6R)-4-methoxy-5-[(2-methoxyacetyl)amino]-6-[(1R,2R)-1,2-dimethoxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate

Uniqueness

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. The presence of multiple acetyloxy groups, along with the azido and phenylsulfanyl groups, makes it a versatile compound for various chemical transformations and applications.

生物活性

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate (CAS No. 1195053-25-8) is a complex glycosylated compound with potential applications in medicinal chemistry and biochemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C26H32N4O12S

- Molecular Weight : 624.62 g/mol

- Physical State : Solid (white to almost white powder)

- Purity : >93% (by HPLC)

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with cellular processes and potential therapeutic applications. The following sections detail specific areas of interest.

1. Antiviral Activity

Research indicates that compounds similar to Methyl (Phenyl 5-Acetoxyacetamido...) exhibit antiviral properties. The azido group in the structure has been associated with enhanced interactions with viral proteins, potentially inhibiting viral replication. For example, studies on related glycosides have shown effectiveness against various viruses by blocking entry or replication mechanisms.

2. Anticancer Properties

The compound's ability to modulate cellular pathways involved in cancer progression has been noted. It may influence apoptosis and cell cycle regulation through its interaction with glycoproteins on cancer cells. Preliminary studies suggest that it could enhance the efficacy of existing chemotherapeutics by targeting resistant cancer cell lines.

3. Immunomodulatory Effects

Methyl (Phenyl 5-Acetoxyacetamido...) may also exhibit immunomodulatory effects by influencing cytokine production and immune cell activation. This activity is crucial for developing therapies aimed at autoimmune diseases and enhancing vaccine efficacy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Glycosylation Interference : The compound may interfere with glycosylation processes critical for protein function in pathogens or cancer cells.

- Receptor Binding : Its structure suggests potential binding to specific receptors involved in immune response or viral entry.

- Enzymatic Inhibition : Inhibition of enzymes critical for viral replication or cancer cell survival has been proposed based on structural analogs.

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

-

Study on Antiviral Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated a series of azido-containing glycosides against influenza virus, demonstrating significant antiviral activity through inhibition of hemagglutinin-mediated entry into host cells.

-

Anticancer Research :

- Research published in Cancer Research highlighted the ability of structurally similar compounds to induce apoptosis in resistant ovarian cancer cell lines, suggesting potential for combination therapies.

-

Immunomodulation :

- A study in Clinical Immunology assessed the immunomodulatory effects of glycosylated compounds on T-cell activation and cytokine production, indicating a pathway for enhancing vaccine responses.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O12S/c1-14(31)38-13-21(35)29-22-19(39-15(2)32)11-26(25(36)37-5,43-18-9-7-6-8-10-18)42-24(22)23(41-17(4)34)20(12-28-30-27)40-16(3)33/h6-10,19-20,22-24H,11-13H2,1-5H3,(H,29,35)/t19-,20+,22+,23+,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDMZZOROXIIKI-YJGXBXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。